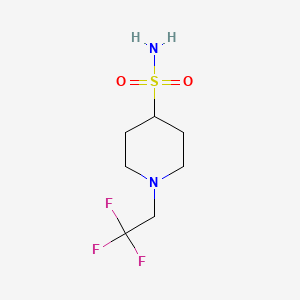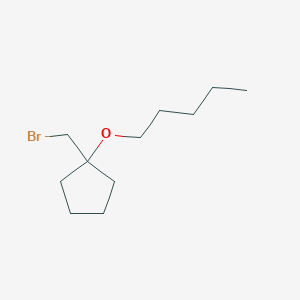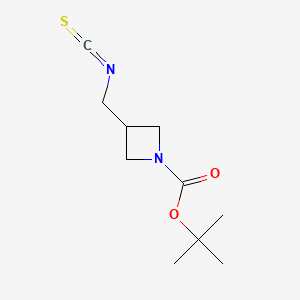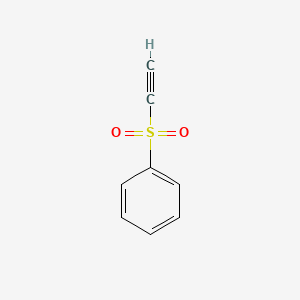
1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable building block in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)piperidine
- 4-(2,2,2-Trifluoroethyl)piperidine
- 1-(2,2,2-Trifluoroethyl)piperidine-4-amine
Uniqueness
1-(2,2,2-Trifluoroethyl)piperidine-4-sulfonamide is unique due to the presence of both the trifluoroethyl and sulfonamide groups, which impart distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H13F3N2O2S |
|---|---|
Peso molecular |
246.25 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)piperidine-4-sulfonamide |
InChI |
InChI=1S/C7H13F3N2O2S/c8-7(9,10)5-12-3-1-6(2-4-12)15(11,13)14/h6H,1-5H2,(H2,11,13,14) |
Clave InChI |
MRBHATBJCOKPDV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1S(=O)(=O)N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)


![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)





![2-(6-Methyl-4-oxo-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B15326189.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)
